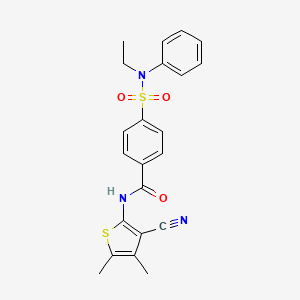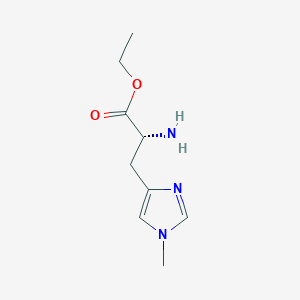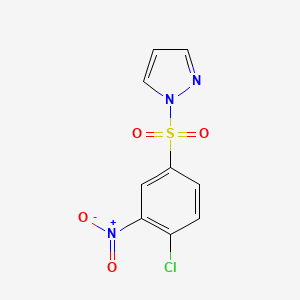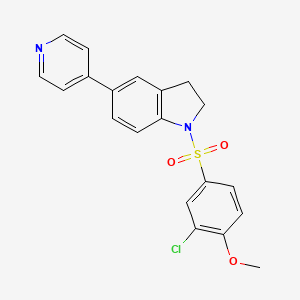
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline, also known as GW 843682X, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It belongs to the class of indoline sulfonamides and has been found to have potent activity against a variety of targets, including kinases and G protein-coupled receptors (GPCRs).
Scientific Research Applications
Synthesis and Chemical Properties
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline serves as a key intermediate in the synthesis of complex molecules due to its unique structural properties. It has been involved in the development of new methodologies for creating indoline scaffolds with potential applications in drug discovery. For instance, its structural framework is utilized in the synthesis of conformationally defined serotonin homologues, highlighting its role in creating molecules with specific biological activities (Herslöf & Martin, 1987). Furthermore, it is instrumental in the efficient sulfonation of indoles, demonstrating its utility in chemical transformations and the development of derivatives with varied functional groups (Janosik et al., 2006).
Antitumor and Antiproliferative Agents
The compound has shown relevance in the synthesis of antitumor sulfonamides. Research indicates that derivatives of this compound exhibit potent cell cycle inhibitory properties and have advanced to clinical trials, underscoring their potential as antitumor agents (Owa et al., 2002). These findings are pivotal for the development of novel oncology therapies, providing insights into the essential pharmacophore structure and drug-sensitive cellular pathways.
Inhibition of Tubulin Polymerization
Investigations into the interactions of sulfonamide drugs with tubulin have revealed that certain derivatives can bind to the colchicine site of tubulin, inhibiting its polymerization. This action is crucial for the development of antimitotic drugs with applications in cancer therapy (Banerjee et al., 2005). The ability to modulate tubulin dynamics offers a therapeutic avenue for targeting rapidly dividing cancer cells.
Development of Novel Inhibitors
The structural motif of this compound is integral to the design and synthesis of inhibitors targeting various biological pathways. For example, its derivatives have been identified as potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP), highlighting its potential in treating inflammatory diseases and asthma (Hutchinson et al., 2009).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-26-20-5-3-17(13-18(20)21)27(24,25)23-11-8-16-12-15(2-4-19(16)23)14-6-9-22-10-7-14/h2-7,9-10,12-13H,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIZNBVTRSSBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

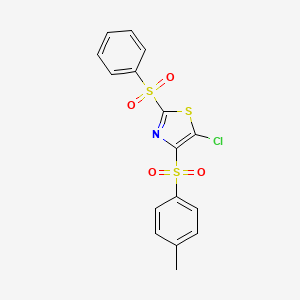
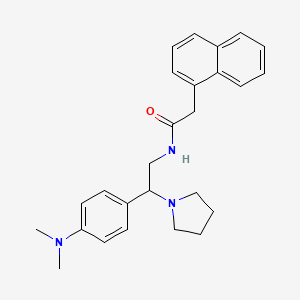

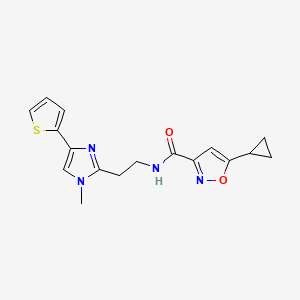

![2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid](/img/structure/B2611643.png)
![N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2611645.png)
